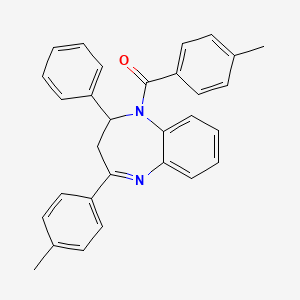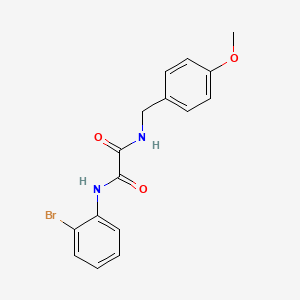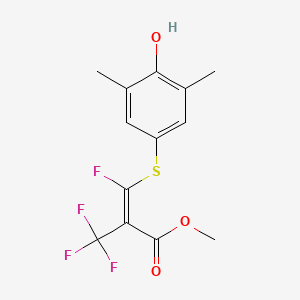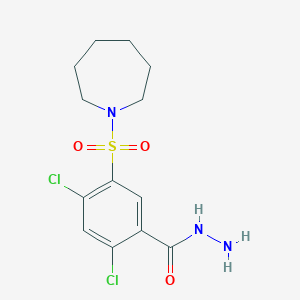
1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with various substituents that contribute to its distinct chemical and biological properties.
準備方法
The synthesis of 1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazepine core, followed by the introduction of the 4-methylbenzoyl and 4-methylphenyl groups. Common reagents used in these reactions include benzoyl chloride, methylbenzene, and phenylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.
化学反応の分析
1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of benzodiazepine synthesis and reactivity.
Biology: It is investigated for its potential biological activities, including its effects on the central nervous system.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
作用機序
The mechanism of action of 1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets in the body. It primarily acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The compound may also interact with other neurotransmitter systems and pathways, contributing to its overall pharmacological profile.
類似化合物との比較
1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine can be compared with other benzodiazepines, such as diazepam, lorazepam, and clonazepam. While these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological properties. The unique structure of this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C30H26N2O |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
(4-methylphenyl)-[4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzodiazepin-1-yl]methanone |
InChI |
InChI=1S/C30H26N2O/c1-21-12-16-23(17-13-21)27-20-29(24-8-4-3-5-9-24)32(28-11-7-6-10-26(28)31-27)30(33)25-18-14-22(2)15-19-25/h3-19,29H,20H2,1-2H3 |
InChIキー |
AFIAVUVVKGGQAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C(C2)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11636790.png)
![6-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636793.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B11636801.png)
![N'-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide](/img/structure/B11636826.png)
![2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11636833.png)
![3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)

![methyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636838.png)


![4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine](/img/structure/B11636853.png)



